molecular formula C6F12O B035912 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- CAS No. 756-13-8

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-

Cat. No. B035912
CAS RN: 756-13-8
M. Wt: 316.04 g/mol
InChI Key: RMLFHPWPTXWZNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, involves several chemical reactions that lead to the introduction of fluoro and trifluoromethyl groups into the pentanone molecule. This process enhances the molecule's physical and chemical properties, making it suitable for its intended applications. Notably, the synthesis techniques aim at achieving high yields while ensuring environmental safety and cost-effectiveness.

Molecular Structure Analysis

The molecular structure of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, is characterized by the presence of fluoro and trifluoromethyl groups, which significantly influence its physical and chemical behaviors. The compound exhibits fluorescence similar to that of acetone, with emission over the 360–550 nm range, indicating its potential use in spectroscopic measurement techniques due to its low reactivity and high thermal stability up to 500°C (Gustavsson & Segal, 2007).

Chemical Reactions and Properties

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, participates in various chemical reactions, including those involving carboxylic acids, alcohols, and cyclic amides, leading to Michael type addition products. These reactions are crucial for further modifications and applications of the compound in different fields (Yanagida, Noji, & Okahara, 1981).

Physical Properties Analysis

The viscosity of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, has been measured over a wide temperature and pressure range, providing essential data for its use in engineering applications. The developed viscosity correlation covers a broad temperature and pressure range, facilitating the design of systems where the fluid's viscous behavior is a critical factor (Wen, Meng, Huber, & Wu, 2017).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity and stability, are influenced by its perfluorinated structure. It demonstrates low reactivity, which, combined with its high thermal stability, makes it an excellent candidate for applications requiring stable and inert materials. The photolysis study under natural sunlight conditions indicates its environmental compatibility, with an estimated atmospheric lifetime of around one week and negligible global warming potential, further emphasizing its suitability for sustainable applications (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).

Scientific Research Applications

Environmental and Engineering Applications

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone, also known as Novec-649 and Novec-1230, is gaining attention for its low global warming potential (GWP) and its suitability for use in organic Rankine cycles (ORC), electronics cooling, computer/data center cooling, and fire extinguishing. Viscosity measurements of this compound have been reported across a range of temperatures and pressures, contributing to the development of a viscosity correlation covering a wide range of conditions (Wen, Meng, Huber, & Wu, 2017).

Atmospheric and Environmental Impact

A study on the photolysis of perfluoro-2-methyl-3-pentanone (another name for this compound) under natural sunlight conditions revealed that it has a negligible global warming potential and an atmospheric lifetime of around one week. This research underscores the compound's minimal environmental impact (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).

Spectroscopic and Physical Properties

The spectroscopic properties of this compound have been explored, revealing fluorescence similar to acetone and a high fluorescence efficiency. These characteristics, combined with low reactivity and thermal stability, make it an excellent tracer for spectroscopic measurement techniques (Gustavsson & Segal, 2007).

Potential in Electrical Insulation

The decomposition mechanism of a C6F12O-CO2 gas mixture, which includes this compound, was examined, highlighting its potential as an environmentally friendly gas insulating medium. This research provides important insights for the use of this compound in medium and low pressure gas insulated equipment (Li, Zhang, Tian, Xiao, Li, & Chen, 2019).

Safety And Hazards

This compound is harmful to aquatic life with long-lasting effects (H412). It should be disposed of properly (P501), and its release into the environment should be avoided (P273) .

Future Directions

This compound is expected to be used as a working fluid in organic Rankine cycles or high-temperature output heat pumps due to its effective use of medium and low-temperature heat sources . It also has potential applications in electronics cooling, computer/data center cooling, and fire extinguishing .

properties

IUPAC Name

1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFHPWPTXWZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2C(O)CF(CF3)2, C6F12O
Record name 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID4074932
Record name Perfluoro-2-methyl-3-pentanone
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Molecular Weight

316.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-

CAS RN

756-13-8
Record name 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone
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Record name Perfluoro-2-methyl-3-pentanone
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Record name 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
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Record name Perfluoro-2-methyl-3-pentanone
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Record name 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone
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Record name 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)
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